molecular formula C21H32N2O2 B2475617 4-(tert-butyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034204-22-1

4-(tert-butyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2475617
CAS RN: 2034204-22-1
M. Wt: 344.499
InChI Key: GWPKUXHGKKXKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Properties of Polyamides

Synthesis and properties of ortho-linked polyamides : This research involves the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their solubility in polar solvents and thermal stability. These materials could have applications in creating flexible, tough films with significant thermal stability, hinting at potential uses in materials science and engineering (S. Hsiao et al., 2000).

Medicinal Chemistry and CNS Agents

Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] : Research focusing on the synthesis and evaluation of compounds for potential central nervous system (CNS) applications. This indicates the role of similar compounds in developing new CNS agents, potentially contributing to treatments for disorders affecting the central nervous system (L. Martin et al., 1981).

Asymmetric Synthesis for Nociceptin Antagonists

Asymmetric synthesis of a useful intermediate for nociceptin antagonists : Demonstrates the efficient synthesis of a compound potentially useful in the creation of nociceptin antagonists, which could have implications in pain management and treatment (H. Jona et al., 2009).

Inhibitors for Pyruvate Dehydrogenase Kinase

Secondary amides as inhibitors of pyruvate dehydrogenase kinase : This research highlights the potential of certain amides to inhibit PDHK, which could be relevant in studying metabolic disorders and developing treatments targeting metabolic pathways (T. Aicher et al., 2000).

Novel Benzamides for Bioactivity Study

Synthesis, Characterization, and Bioactivity Study of Novel Benzamides : This study explores the antibacterial activity of novel benzamide compounds and their metal complexes, suggesting potential applications in developing new antibacterial agents (E. Khatiwora et al., 2013).

properties

IUPAC Name

4-tert-butyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)18-6-4-17(5-7-18)20(24)22-14-16-8-11-23(12-9-16)19-10-13-25-15-19/h4-7,16,19H,8-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPKUXHGKKXKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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